molecular formula C10H7BrO3S B13012047 Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13012047
M. Wt: 287.13 g/mol
InChI Key: FRWZEMVUKADEQC-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylate ester group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different chemical and physical properties. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction, enhances its utility in organic synthesis. The compound's structure allows for functionalization at multiple sites, making it versatile for creating derivatives with tailored properties.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The presence of the bromine atom at the C-4 position is believed to enhance its antimicrobial efficacy. A concentration as low as 50 µM was effective in inhibiting bacterial growth, making it a candidate for antibiotic development.

Anticancer Activity
Preliminary studies have shown that this compound may inhibit cancer cell proliferation. In vitro tests revealed cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis. Comparative studies demonstrated an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting its potential as a lead compound for cancer treatment.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and infections. Its structural features allow it to interact effectively with biological targets, potentially leading to therapeutic advancements. The bromine atom and hydroxyl group are believed to enhance binding affinity to enzymes and receptors involved in critical cellular processes.

Industrial Applications

Organic Electronics
this compound is utilized in producing advanced materials, particularly in organic electronics. Its properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). The compound's ability to form thin films with desirable electronic properties contributes to innovations in electronic devices.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzo[b]thiophene derivatives, including this compound. The results indicated significant activity against resistant strains of Mycobacterium tuberculosis, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies conducted on several cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics. These findings suggest that further pharmacological exploration could lead to new cancer therapies.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Chemical Synthesis Intermediate for organic synthesisVersatile for creating derivatives with tailored properties
Biological Activity Antimicrobial and anticancer propertiesEffective against Gram-positive bacteria; cytotoxic against cancer cells
Medicinal Chemistry Lead compound for pharmaceuticalsPotential for targeting diseases like cancer and infections
Industrial Use Production of organic semiconductors and LEDsContributes to advancements in electronic devices

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl group allows it to participate in various biochemical reactions. It can act as an inhibitor or activator of specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
  • Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
  • Methyl 4-bromo-2-hydroxybenzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the specific positioning of the bromine atom and hydroxyl group on the thiophene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (MBHBC) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MBHBC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MBHBC is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a carboxylate ester functionality attached to a benzo[b]thiophene core. Its molecular formula is C11H9BrO3SC_{11}H_{9}BrO_{3}S, with a molecular weight of approximately 237.07 g/mol. The presence of the bromine and hydroxyl groups enhances its interaction with biological targets, making it a subject of interest for pharmacological research.

Antimicrobial Properties

Preliminary studies indicate that MBHBC exhibits antimicrobial activity against various pathogens. The compound's structural features may facilitate interactions with microbial cell membranes or metabolic pathways, leading to inhibition of growth or cell death. Research has shown that thiophene derivatives often possess antimicrobial properties, and MBHBC is no exception.

Anticancer Potential

MBHBC has been identified as a potential anticancer agent . Its mechanism of action may involve the modulation of specific enzymes or receptors associated with cancer cell proliferation and survival. For instance, it has been noted to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs. This interaction suggests that MBHBC could influence the pharmacokinetics of other therapeutic agents, enhancing their efficacy against cancer cells.

The biological activity of MBHBC can be attributed to several mechanisms:

  • Enzyme Inhibition : MBHBC may inhibit specific enzymes involved in critical metabolic pathways, thereby disrupting cellular functions in pathogens or cancer cells.
  • Receptor Modulation : By binding to certain receptors, MBHBC can alter signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiophene derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of MBHBC and its derivatives:

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various thiophene derivatives, including MBHBC. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
  • Anticancer Activity Assessment : In vitro experiments demonstrated that MBHBC effectively inhibited the proliferation of several cancer cell lines. The compound induced apoptosis through caspase activation, highlighting its potential as an anticancer therapeutic agent .
  • Pharmacokinetic Studies : Research on MBHBC's interaction with cytochrome P450 enzymes indicated that it could alter the metabolism of co-administered drugs, potentially enhancing their therapeutic effects while reducing toxicity.

Comparative Analysis with Similar Compounds

To better understand the potential applications of MBHBC, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-bromobenzo[b]thiophene-2-carboxylateSimilar core structure with bromineLacks hydroxyl group; primarily studied for electronic properties
Methyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acidHydroxyl and carboxylic acid functionalitiesDifferent position of bromine; potential for different biological activity
Methyl 5-bromobenzo[b]thiophene-2-carboxylic acidContains bromine atom and carboxylic acidVariation in functional group position affects reactivity
Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylateChlorine instead of bromine; hydroxyl group presentChlorine may alter biological activity compared to bromine derivatives

Properties

Molecular Formula

C10H7BrO3S

Molecular Weight

287.13 g/mol

IUPAC Name

methyl 4-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7BrO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3

InChI Key

FRWZEMVUKADEQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2Br)O

Origin of Product

United States

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